Product packaging for Dichloro(trifluoromethyl)amine(Cat. No.:CAS No. 13880-73-4)

Dichloro(trifluoromethyl)amine

Cat. No.: B088139
CAS No.: 13880-73-4
M. Wt: 153.92 g/mol
InChI Key: UXGJEINGLVOJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for Human or Veterinary Use. Dichloro(trifluoromethyl)amine (CID 12756813) is a chemical compound available for research and development purposes . Specific physical data, applications, and mechanism of action for this compound are not widely detailed in the public domain. Compounds featuring trifluoromethyl groups are of significant interest in industrial and academic research due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and bioavailability . The trifluoromethyl group is a key structural motif found in many advanced agrochemicals and pharmaceuticals, contributing to the effectiveness of herbicides, insecticides, and pharmaceutical agents . Researchers utilize such building blocks to synthesize novel compounds for evaluating new biological activities and material properties. Key Specifications: • CAS Number: See purchasing details. • Molecular Formula: CCl₂F₃N . • Purity: Inquire for certificate of analysis. • Storage: Please contact us for recommended storage conditions. We recommend contacting our technical support team for the most current information on availability, pricing, and specific application guidance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CCl2F3N B088139 Dichloro(trifluoromethyl)amine CAS No. 13880-73-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13880-73-4

Molecular Formula

CCl2F3N

Molecular Weight

153.92 g/mol

IUPAC Name

N,N-dichloro-1,1,1-trifluoromethanamine

InChI

InChI=1S/CCl2F3N/c2-7(3)1(4,5)6

InChI Key

UXGJEINGLVOJME-UHFFFAOYSA-N

SMILES

C(N(Cl)Cl)(F)(F)F

Canonical SMILES

C(N(Cl)Cl)(F)(F)F

Synonyms

Dichloro(trifluoromethyl)amine

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways of Dichloro Trifluoromethyl Amine Formation

Established Synthetic Routes for Dichloro(trifluoromethyl)amine

The primary and most well-documented method for synthesizing this compound involves the reaction of a sulfur-containing precursor with a halogenating agent.

The established route for preparing this compound is through the reaction of (trifluoromethyl)imidosulfurous difluoride with chlorine monofluoride. thieme-connect.de This reaction is typically conducted at low temperatures to control its reactivity.

In a typical procedure, the reaction is carried out at -78°C and allowed to proceed for approximately 3 hours. thieme-connect.de This process results in the formation of this compound in a reported yield of 60%. thieme-connect.de The precursor, (trifluoromethyl)imidosulfurous difluoride, can be synthesized from cyanuric fluoride (B91410) and sulfur tetrafluoride. thieme-connect.de

ReactantReagentTemperatureDurationProductYield
(Trifluoromethyl)imidosulfurous DifluorideChlorine Monofluoride-78°C3 hoursThis compound60%

The reaction conditions, particularly the low temperature, are crucial for achieving a successful synthesis and obtaining a reasonable yield. The mechanistic pathway is understood to proceed through an oxidative addition mechanism. dtic.mil

The proposed mechanism involves the following steps:

Oxidative Addition: The chlorine monofluoride (ClF) undergoes an oxidative addition to the sulfur atom of the (trifluoromethyl)imidosulfurous difluoride. This is a common reactivity pattern for chlorine fluoride with similar sulfur compounds. dtic.mil

Intermediate Formation: This addition leads to a transient, unstable sulfur(VI) intermediate.

Reductive Elimination: The intermediate then undergoes reductive elimination, where the sulfur atom is reduced from a +6 to a +4 oxidation state, releasing sulfur tetrafluoride (SF₄) as a stable byproduct. Simultaneously, the two chlorine atoms bond to the nitrogen atom, forming the final this compound product.

The precise characterization of the intermediate species in this specific reaction is not extensively detailed in the available literature, but the proposed pathway is consistent with known reactions of similar fluorinated sulfur compounds. dtic.milbac-lac.gc.ca

Exploration of Alternative Synthetic Strategies

While the synthesis from (trifluoromethyl)imidosulfurous difluoride is the established method, the exploration of alternative routes is a continuous effort in synthetic chemistry to find more efficient, safer, or economically viable processes.

The scientific literature does not extensively detail novel or alternative precursor compounds specifically for the synthesis of this compound. Research in the broader field of N-trifluoromethyl amine synthesis has explored various fluorinating and trifluoromethylating agents, such as trifluoromethylsilanes and hypervalent iodine reagents, for creating N-CF₃ bonds with different substrates. researchgate.netacademie-sciences.frorganic-chemistry.org However, their specific application to generate this compound has not been reported.

There is limited information available in the reviewed scientific literature regarding the design and evaluation of alternative multi-step synthesis sequences specifically for this compound. The development of multi-step syntheses often focuses on commercially important molecules or those with broader applications in fields like pharmaceuticals and agrochemicals. nih.govsemanticscholar.org

Methodological Advancements in this compound Production

Based on the available scientific literature, there are no significant recent methodological advancements reported specifically for the production of this compound. The primary synthesis route remains the reaction of (trifluoromethyl)imidosulfurous difluoride with chlorine monofluoride. thieme-connect.de Advancements in related areas, such as flow chemistry or the use of novel catalysts for fluorination reactions, have been applied to the synthesis of other fluorinated compounds but have not been explicitly documented for the production of this compound.

Scalability and Efficiency Studies for Research Applications

For research-scale applications, where gram quantities are often sufficient, the efficiency of the synthesis would be evaluated based on the yield and purity of the final product. The choice of chlorinating agent and reaction conditions would be critical. For instance, the use of tert-butyl hypochlorite (B82951) in an inert solvent at low temperatures is a common laboratory-scale method for N-chlorination. The reaction progress would typically be monitored by spectroscopic techniques such as NMR to determine the conversion of the starting amine and the formation of the desired product.

The scalability of such a process would depend on several factors, including the availability and cost of the starting trifluoromethylamine, the safe handling of the chlorinating agent, and the ability to control the reaction exothermicity. For larger-scale preparations, a continuous flow process might offer advantages in terms of safety and control over reaction parameters, minimizing the accumulation of potentially unstable intermediates. The efficiency of the process would also be heavily influenced by the ease of product isolation and purification.

A hypothetical batch synthesis for a research setting might involve the slow addition of the chlorinating agent to a solution of trifluoromethylamine in a suitable solvent, followed by a defined reaction time and subsequent workup. The yield would be calculated based on the isolated product after purification.

Table 1: Hypothetical Research-Scale Synthesis Parameters for this compound

ParameterValue/ConditionRationale
Starting Material Trifluoromethylamine (CF₃NH₂)The primary amine precursor.
Chlorinating Agent tert-Butyl hypochloriteA common and effective laboratory chlorinating agent for amines.
Solvent Inert solvent (e.g., CCl₄, CH₂Cl₂)To dissolve reactants and control reaction temperature.
Temperature 0 to 25 °CTo control the reaction rate and minimize side reactions.
Monitoring ¹⁹F NMR, ¹H NMRTo track the disappearance of starting material and appearance of product.
Workup Aqueous wash, drying, solvent removalStandard procedures to remove byproducts and isolate the crude product.

Purity Assessment and Isolation Techniques for Academic Research Standards

The purity of this compound intended for academic research must be rigorously assessed to ensure the reliability of subsequent studies. Given its likely volatile and reactive nature, specific handling and analytical techniques are required.

Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR would be the most definitive technique for characterizing the product and assessing its purity. The trifluoromethyl group would exhibit a characteristic chemical shift, and the absence of signals from the starting amine or monochlorinated intermediate would indicate high purity. ¹³C and ¹⁴N NMR could also provide valuable structural information.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-F and N-Cl bonds, while the absence of N-H stretching vibrations would confirm the complete dichlorination.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could also provide structural confirmation.

Isolation Techniques:

Due to its probable volatility, standard purification techniques like recrystallization might not be suitable.

Distillation: Given that many small haloamines are liquids at room temperature, fractional distillation under reduced pressure would likely be the primary method for isolation and purification. This would allow for the separation of the desired product from less volatile impurities and the solvent.

Gas Chromatography (GC): For small-scale purification and analysis, preparative gas chromatography could be employed. This technique separates compounds based on their volatility and interaction with a stationary phase, offering high resolution.

Trap-to-Trap Distillation: For highly volatile compounds, trap-to-trap distillation under a vacuum line is a common and effective purification method in academic research. This involves passing the crude product through a series of cold traps, each maintained at a specific temperature, to selectively condense the desired compound.

It is crucial to handle this compound with care, likely under an inert atmosphere, to prevent hydrolysis or decomposition, as N-haloamines can be sensitive to moisture and light. thieme-connect.de

Advanced Reaction Mechanisms and Reactivity Profiles of Dichloro Trifluoromethyl Amine

Fundamental Reactivity Patterns and Electronic Interpretations

The reactivity of Dichloro(trifluoromethyl)amine is dominated by the electronic properties of its constituent atoms. The nitrogen atom is bonded to three highly electronegative entities: two chlorine atoms and a trifluoromethyl group. This arrangement leads to a highly electron-deficient nitrogen center, which is a key factor in its chemical behavior.

The N-Cl bonds in this compound are relatively weak and susceptible to cleavage, which can occur through either homolytic or heterolytic pathways, leading to radical or ionic intermediates, respectively.

Radical Pathways: Homolytic cleavage of one of the N-Cl bonds, typically initiated by heat or UV light, can generate a chloroaminyl radical (CF₃)NCl• and a chlorine radical Cl•. These radical species are highly reactive and can initiate a variety of chemical transformations, most notably addition reactions to unsaturated systems. The generation of trifluoromethyl-containing radicals is a common strategy in modern organic synthesis for the introduction of CF₃ groups into molecules. researchgate.netbeilstein-journals.orgacademie-sciences.fr While this compound itself might not directly yield a CF₃• radical, the resulting (CF₃)NCl• radical carries the reactive trifluoromethyl moiety.

Ionic Pathways: Heterolytic cleavage of an N-Cl bond is less common but conceivable, potentially forming a nitrenium ion [(CF₃)NCl]⁺ and a chloride ion Cl⁻. The formation of such a high-energy cationic species would require significant stabilization from the reaction environment. Alternatively, the molecule can be involved in electron-transfer processes. Electrophilic trifluoromethylating reagents are known to undergo single electron transfer (SET) to generate trifluoromethyl radicals, expanding their reactivity beyond simple nucleophilic attack. researchgate.net A similar process could be envisioned for this compound under appropriate redox conditions.

The electronic structure of this compound allows for both electrophilic and nucleophilic activation, leading to a diverse range of potential reactions.

Electrophilic Activation: The nitrogen atom in this compound is severely electron-deficient due to the inductive effects of the attached halogens and the CF₃ group. mdpi.com This makes the nitrogen atom and, by extension, the chlorine atoms, highly electrophilic. The molecule can react with nucleophiles that attack these electrophilic centers. The chlorine atoms can act as a source of "positive chlorine," a known reactivity pattern for N-haloamines, facilitating electrophilic chlorination reactions.

Nucleophilic Activation: A nucleophile can attack one of the electrophilic chlorine atoms, leading to a substitution reaction where the nucleophile displaces the (CF₃)NCl⁻ anion. Alternatively, attack at the nitrogen atom could displace a chloride ion. The feasibility of these pathways depends on the nature of the nucleophile and the reaction conditions. The study of reactions between aromatic trifluoromethyl compounds and nucleophiles provides a basis for understanding these potential interactions. acs.org

Addition Reactions of this compound with Unsaturated Carbon Systems

The addition of this compound across carbon-carbon double and triple bonds is a key aspect of its reactivity profile. These reactions are presumed to proceed primarily through a radical mechanism, given the propensity of N-Cl bonds to undergo homolytic cleavage.

When this compound adds to an unsymmetrical alkene, the regioselectivity of the addition is determined by the stability of the intermediate radical species formed during the reaction.

Stereoselectivity: Radical additions to alkenes typically involve a planar or rapidly inverting trigonal radical intermediate. Consequently, the subsequent chlorine atom transfer can occur from either face of the intermediate, often leading to a mixture of syn- and anti-addition products. The final stereochemical outcome can be influenced by steric hindrance between the substituents on the alkene and the approaching reagent.

Table 1: Predicted Regioselectivity of Radical Addition to Alkenes

Alkene Substrate (R-CH=CH₂)Intermediate RadicalProductSelectivity
Propene (R=CH₃)R-CH•-CH₂-NCl(CF₃)R-CHCl-CH₂-NCl(CF₃)Anti-Markovnikov
Styrene (R=Ph)R-CH•-CH₂-NCl(CF₃)R-CHCl-CH₂-NCl(CF₃)Anti-Markovnikov

Initiation: The reaction is initiated by the homolytic cleavage of the N-Cl bond in this compound, generating the (CF₃)NCl• and Cl• radicals. CF₃NCl₂ → (CF₃)NCl• + Cl•

Propagation:

The chloroaminyl radical (CF₃)NCl• adds to the double bond of chlorotrifluoroethene. The addition will favor the formation of the more stable radical intermediate. Addition to the CF₂ carbon is preferred as it results in a radical on the CFCl carbon, which is stabilized to a greater extent. (CF₃)NCl• + CF₂=CFCl → (CF₃)NCl-CF₂-CFCl•

The resulting carbon-centered radical abstracts a chlorine atom from a molecule of this compound, yielding the final product and regenerating the chloroaminyl radical to continue the chain. (CF₃)NCl-CF₂-CFCl• + CF₃NCl₂ → (CF₃)NCl-CF₂-CFCl₂ + (CF₃)NCl•

This proposed mechanism leads to the formation of 1,1-dichloro-2-(dichloro(trifluoromethyl)amino)-1,2,2-trifluoroethane.

The scope of addition reactions involving this compound is dictated by the electronic and steric properties of the unsaturated substrate.

Scope: The reaction is expected to be most efficient with electron-rich alkenes and alkynes, as the (CF₃)NCl• radical is likely to have electrophilic character. The reaction should tolerate a variety of functional groups, provided they are not susceptible to reaction with the radical intermediates or the reagent itself. The addition to terminal alkynes would likely produce the corresponding vinyl amine derivatives, with the regioselectivity again being governed by the formation of the most stable intermediate vinyl radical. The functionalization of unsaturated bonds with the simultaneous addition of a trifluoromethyl group and another atom is a well-established strategy in organic synthesis. researchgate.net

Limitations: The reaction may be limited by several factors.

Steric Hindrance: Highly substituted alkenes or alkynes may react slowly or not at all due to steric hindrance, which would impede the approach of the bulky (CF₃)NCl• radical.

Electron-Deficient Substrates: Alkenes and alkynes that are substituted with strong electron-withdrawing groups (e.g., α,β-unsaturated carbonyl compounds) would be deactivated towards attack by an electrophilic radical, potentially leading to low yields or requiring more forcing reaction conditions.

Side Reactions: The presence of easily abstractable hydrogen atoms in the substrate could lead to allylic chlorination as a competing reaction pathway.

Halogenation and Dehalogenation Reactivity of the N-Cl Bonds

The nitrogen-chlorine (N-Cl) bonds in this compound (CF3NCl2) are central to its reactivity, participating in both the transfer of chlorine to other substrates and their own removal through dehalogenation processes. The electron-withdrawing nature of the trifluoromethyl group significantly influences the behavior of these bonds.

Pathways for Chlorine Transfer Reactions

This compound can act as a chlorinating agent, transferring its chlorine atoms to other molecules. This reactivity is influenced by the polarity of the N-Cl bond. The strong electron-withdrawing trifluoromethyl group enhances the electrophilicity of the chlorine atoms, making them susceptible to attack by nucleophiles.

The mechanism of chlorine transfer can proceed through different pathways depending on the substrate and reaction conditions. In reactions with unsaturated compounds, an electrophilic addition mechanism may occur. For instance, the reaction with alkenes could proceed via the formation of a chloronium ion intermediate, followed by nucleophilic attack to yield a dichlorinated product.

In the presence of a catalyst, such as a Lewis acid, the electrophilicity of the chlorine can be further enhanced, facilitating the chlorination of even less reactive substrates. The reaction of this compound with bromine (Br2) can lead to the formation of CF3NBrCl and CF3NBr2, demonstrating the lability of the chlorine atoms and their ability to be displaced by other halogens. dtic.mil

Investigation of Reductive Dechlorination Mechanisms

Reductive dechlorination involves the removal of one or both chlorine atoms from this compound with the concurrent addition of electrons from a reducing agent. This process can be initiated by various reducing agents, including metals and organic molecules.

The mechanism of reductive dechlorination often involves single electron transfer (SET) from the reducing agent to the this compound molecule. This transfer can lead to the homolytic cleavage of an N-Cl bond, generating a chloro(trifluoromethyl)aminyl radical and a chloride ion. The resulting radical can then undergo further reduction or react with other species in the reaction mixture.

For example, the reaction with zero-valent metals like iron or zinc can proceed via surface-mediated electron transfer. rsc.org The metal donates an electron to the CF3NCl2 molecule, leading to the formation of a radical anion which then fragments to release a chloride ion. This process can be repeated to remove the second chlorine atom.

The table below summarizes the products of reductive dechlorination under different conditions.

Reducing AgentProduct(s)Reference
Zero-valent IronChloro(trifluoromethyl)amine, Trifluoromethylamine rsc.org
Sodium DithioniteTrifluoromethylamine researchgate.net

It is important to note that the efficiency and product distribution of reductive dechlorination can be influenced by factors such as the solvent, temperature, and the presence of proton sources. nih.govnih.gov

Transformations Involving Protic and Aprotic Reagents

The reactivity of this compound extends to its interactions with both protic and aprotic reagents, leading to a variety of transformations and the synthesis of new derivatives.

Reaction with Hydrogen Chloride and Subsequent Derivatization

The reaction of this compound with hydrogen chloride (HCl) is a key transformation that can lead to the formation of other important fluorinated compounds. acs.org This reaction can result in the substitution of a chlorine atom on the nitrogen with a hydrogen atom, although the stability of the resulting N-H bond is a critical factor.

While specific studies on the direct reaction of CF3NCl2 with HCl are limited in the provided search results, related chemistries suggest that such a reaction could lead to the formation of chloro(trifluoromethyl)amine (CF3NHCl) or undergo more complex rearrangements. The interaction of similar compounds with HCl often proceeds through protonation of the nitrogen atom, followed by nucleophilic attack by the chloride ion. biosynth.com

Subsequent derivatization of the products from the HCl reaction can open pathways to a range of other trifluoromethyl-containing compounds. For example, if chloro(trifluoromethyl)amine were formed, it could potentially serve as a precursor for the synthesis of bis(trifluoromethyl)amine through further reactions. google.com

Interactions with Lewis Acids and Bases: Mechanistic Insights

The interaction of this compound with Lewis acids and bases can significantly alter its reactivity and lead to the formation of adducts or catalyzed reactions.

Lewis Acid Interactions: Lewis acids can coordinate to the nitrogen or chlorine atoms of this compound. Coordination to the nitrogen atom would increase the electron-withdrawing effect on the N-Cl bonds, making the chlorine atoms even more electrophilic and enhancing the compound's chlorinating ability. Mechanistic studies on similar systems have shown that Lewis acids can activate substrates towards trifluoromethylation or other reactions by forming a complex with the reagent. researchgate.netacs.org For example, the activation of a trifluoromethylating reagent by Sc(OTf)3 proceeds through a Lewis acid-Lewis base interaction. researchgate.netacs.org

Lewis Base Interactions: Lewis bases, on the other hand, can interact with the electrophilic carbon of the trifluoromethyl group or potentially with the chlorine atoms. The nitrogen atom in this compound is generally not considered basic due to the strong electron-withdrawing effect of the CF3 group. However, strong Lewis bases might induce elimination reactions or form adducts. The interaction with Lewis bases can be complex and may lead to decomposition or the formation of unexpected products.

The table below provides examples of how Lewis acids and bases can influence reactions involving similar fluorinated compounds.

Reagent TypeExampleEffectReference
Lewis AcidScandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)3)Activates trifluoromethylating reagent researchgate.netacs.org
Lewis BaseN-methylpiperazineActs as a nucleophile in substitution reactions smolecule.com

Radical Chemistry of this compound

The N-Cl bonds in this compound are susceptible to homolytic cleavage, making it a potential source of nitrogen-centered radicals. This homolytic bond cleavage can be initiated by heat or light, leading to the formation of a chloro(trifluoromethyl)aminyl radical (CF3NCl•) and a chlorine radical (Cl•). chemistrysteps.comlibretexts.org

The generated radicals are highly reactive intermediates that can participate in a variety of subsequent reactions. The chloro(trifluoromethyl)aminyl radical can abstract hydrogen atoms from other molecules, add to unsaturated systems, or dimerize. The chlorine radical is also highly reactive and can initiate chain reactions by abstracting hydrogen atoms or adding to double or triple bonds. libretexts.org

The radical chemistry of this compound is a key aspect of its reactivity, particularly in processes such as free-radical halogenation. libretexts.orgmasterorganicchemistry.com The stability of the resulting carbon-centered radical intermediate plays a crucial role in determining the regioselectivity of such reactions. masterorganicchemistry.com

Recent developments in radical trifluoromethylation reactions highlight the importance of radical pathways in the synthesis of complex fluorinated molecules. nih.gov While not directly detailing the radical chemistry of CF3NCl2, this body of work underscores the synthetic potential of reactions proceeding through trifluoromethyl-containing radical intermediates.

The table below outlines potential radical reactions involving this compound.

Reaction TypeDescriptionPotential Products
InitiationHomolytic cleavage of an N-Cl bondCF3NCl• and Cl•
PropagationHydrogen abstraction from an alkane (R-H) by Cl•R• and HCl
PropagationReaction of R• with CF3NCl2R-Cl and CF3NCl•
TerminationCombination of two radicalse.g., Cl2, (CF3NCl)2

Generation and Characterization of this compound Radicals

The formation of the dichloro(trifluoromethyl)amino radical (CF₃NCl•) is a critical first step in understanding its reactivity. The generation of this radical species can be hypothesized to occur through several methods, primarily involving the homolytic cleavage of the N-Cl bond.

Methods of Generation:

Photolysis: Ultraviolet (UV) irradiation is a common method for initiating radical reactions. The N-Cl bond is expected to be the weakest bond in the this compound molecule, making it susceptible to cleavage upon absorption of light energy. This process would generate the dichloro(trifluoromethyl)amino radical and a chlorine radical.

Reaction: CF₃NCl₂ + hν → CF₃NCl• + Cl•

Thermolysis: Heating this compound at elevated temperatures could also induce homolysis of the N-Cl bond, leading to the formation of the same radical species. The temperature required would depend on the bond dissociation energy of the N-Cl bond in this specific molecule.

Chemical Initiation: The use of radical initiators, such as peroxides or AIBN (azobisisobutyronitrile), could potentially abstract a chlorine atom from this compound to generate the target radical.

While these methods are standard for radical generation, specific experimental data on the generation of the dichloro(trifluoromethyl)amino radical is not extensively documented in publicly accessible literature.

Characterization:

The definitive identification and characterization of radical species are typically achieved through spectroscopic techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most direct method for studying species with unpaired electrons. The EPR spectrum of the dichloro(trifluoromethyl)amino radical would be expected to show hyperfine coupling to the nitrogen-14 nucleus and potentially to the chlorine nuclei, providing valuable information about the radical's electronic structure and geometry. However, specific EPR data for this radical is not readily available.

Radical Initiated Reactions and Chain Propagation Mechanisms

Once generated, the dichloro(trifluoromethyl)amino radical is expected to be a highly reactive intermediate, capable of initiating a variety of chemical transformations. The nature of these reactions would be dictated by the radical's electrophilicity and steric properties.

Radical Initiated Reactions:

Addition to Alkenes and Alkynes: A common reaction of nitrogen-centered radicals is their addition to unsaturated carbon-carbon bonds. The dichloro(trifluoromethyl)amino radical could add to alkenes and alkynes, leading to the formation of functionalized products. The regioselectivity of this addition would be an important aspect to investigate.

Hydrogen Abstraction: The radical could also participate in hydrogen abstraction reactions from suitable substrates, such as alkanes or other organic molecules with labile C-H bonds. This would result in the formation of N-chloro-N-(trifluoromethyl)amine (CF₃NHCl) and a new carbon-centered radical.

Chain Propagation Mechanisms:

Radical reactions often proceed via a chain mechanism, involving initiation, propagation, and termination steps. For a reaction initiated by the dichloro(trifluoromethyl)amino radical, a plausible chain propagation sequence could involve the following steps:

Initiation: Generation of the CF₃NCl• radical as described in section 3.5.1.

Propagation Step 1: The CF₃NCl• radical reacts with a substrate molecule (e.g., an alkene) to form a new radical intermediate.

CF₃NCl• + R-CH=CH₂ → R-CH(•)-CH₂(NClCF₃)

Propagation Step 2: The newly formed radical reacts with another molecule of this compound to regenerate the CF₃NCl• radical and form the final product.

R-CH(•)-CH₂(NClCF₃) + CF₃NCl₂ → R-CH(Cl)-CH₂(NClCF₃) + CF₃NCl•

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

It is important to note that while these mechanisms are based on established principles of radical chemistry, detailed experimental studies and product analyses for reactions specifically involving the dichloro(trifluoromethyl)amino radical are limited in the available scientific literature. Further research is needed to fully elucidate the reactivity and synthetic potential of this intriguing radical species.

Theoretical and Computational Investigations of Dichloro Trifluoromethyl Amine

Electronic Structure and Bonding Analysis

The electronic structure and the nature of the chemical bonds within dichloro(trifluoromethyl)amine are fundamental to understanding its stability and reactivity. Computational chemistry provides powerful tools to probe these aspects at a molecular level.

Quantum Chemical Calculations of Molecular Orbitals and Charge Distribution

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the molecular orbital (MO) landscape and the distribution of electron density within a molecule. researchgate.netresearchgate.net For this compound, such calculations would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. researchgate.net

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net In CF3NCl2, the electron-withdrawing nature of the CF3 and Cl substituents is expected to significantly lower the energies of both the HOMO and LUMO compared to simpler amines.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and intramolecular interactions. researchgate.net This analysis would provide insights into the atomic charges, revealing the extent of charge delocalization and the polarity of the bonds. The nitrogen atom in CF3NCl2 is expected to have a partial positive charge due to the high electronegativity of the surrounding fluorine and chlorine atoms.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
HOMO Energy-12.5 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.8 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap10.7 eVB3LYP/6-311++G(d,p)
Dipole Moment1.5 DB3LYP/6-311++G(d,p)
NBO Charge on N+0.45 eB3LYP/6-311++G(d,p)
NBO Charge on C+0.78 eB3LYP/6-311++G(d,p)
NBO Charge on Cl-0.15 eB3LYP/6-311++G(d,p)
NBO Charge on F-0.36 eB3LYP/6-311++G(d,p)

Note: The values in this table are hypothetical and representative of what would be expected from such calculations.

Topological Analysis of Electron Density in CF3-NCl2 Bonds

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density, ρ(r), to characterize chemical bonds. gla.ac.uknih.gov By locating the bond critical points (BCPs) in the electron density between atoms, one can determine the nature of the chemical bond. researchgate.net

For the C-N and N-Cl bonds in this compound, the values of the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp) at the BCP are of particular interest. A high value of ρ(r)bcp suggests a significant accumulation of electron density, characteristic of a covalent bond. The sign of the Laplacian indicates whether the electron density is concentrated (∇²ρ(r)bcp < 0, typical for covalent bonds) or depleted (∇²ρ(r)bcp > 0, typical for ionic or closed-shell interactions) at the BCP. uni-muenchen.demdpi.com

Given the electronegativity differences, the N-Cl bonds are expected to exhibit some degree of polar character. The CF3-N bond will also be highly polarized. The topological analysis would quantify these characteristics and provide a more nuanced understanding of the bonding than simple electronegativity considerations. researchgate.net

Table 2: Topological Properties of Electron Density at Bond Critical Points in this compound

Bondρ(r)bcp (e/ų)∇²ρ(r)bcp (e/Å⁵)Ellipticity (ε)
C-N0.28+0.50.02
N-Cl0.21+0.80.05
C-F0.35-0.20.01

Note: The values in this table are hypothetical and representative of what would be expected from such calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction pathways.

Computational Elucidation of Addition Reaction Mechanisms

This compound can potentially undergo addition reactions across double or triple bonds. Computational studies can model these reaction pathways to determine their feasibility and stereoselectivity. unimi.it For example, the reaction of CF3NCl2 with an alkene could proceed via a radical or an ionic mechanism.

By calculating the potential energy surface for the reaction, chemists can identify the transition state structures and their corresponding activation energies. whiterose.ac.uk This information is crucial for predicting the reaction rates and understanding the factors that control the reaction's outcome. Computational analysis can also shed light on the role of the solvent in the reaction mechanism. researchgate.net

Prediction of Novel Reactivity and Unexplored Reaction Coordinates

Beyond known reactions, computational chemistry can be used to predict novel reactivity for this compound. By exploring various reaction coordinates, it may be possible to identify previously unknown but energetically feasible reaction pathways. montclair.edu For instance, the interaction of CF3NCl2 with various nucleophiles or electrophiles could be systematically investigated to uncover new synthetic possibilities. The unique electronic nature of the N-Cl bonds suggests that CF3NCl2 could act as a source of electrophilic chlorine or as a precursor to reactive nitrogen-centered radicals.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its properties and reactivity.

Conformational analysis of this compound involves identifying the different spatial arrangements of the atoms that result from rotation around single bonds, particularly the C-N bond. libretexts.org By calculating the relative energies of these conformers, the most stable conformation can be determined. nih.gov For CF3NCl2, the staggered and eclipsed conformations with respect to the C-N bond would be of primary interest. The large size of the chlorine atoms and the trifluoromethyl group will likely lead to significant steric hindrance, influencing the conformational preferences. libretexts.org

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior over time. ulisboa.ptuic.edunih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the molecule, the accessible conformational space, and the vibrational frequencies of the various bonds. researchgate.netresearchgate.net This information is valuable for interpreting experimental spectroscopic data and for understanding how the molecule might behave in different environments.

Rotational Barriers and Preferred Conformations

Specific studies detailing the rotational barriers and preferred conformations of this compound are not available in the conducted searches. A significant publication by Minkwitz et al. in 1993 focused on the gas-phase structure of CF₃NCl₂, which would inherently involve determining its preferred conformation in that state. researchgate.netwhiterose.ac.uk However, the quantitative rotational energy barriers and a comparative analysis of different conformers are not detailed in the available abstracts and citations. Such studies would typically involve high-level quantum chemical calculations to map the potential energy surface as a function of the torsion angles around the C-N bond.

Dynamic Behavior in Solution and Gas Phase

Information regarding the dynamic behavior of this compound in solution and a detailed comparison with its gas-phase dynamics could not be located in the performed searches. Investigations of this nature would require molecular dynamics simulations or advanced spectroscopic techniques to understand the intermolecular interactions and conformational changes in different environments.

Spectroscopic Data Prediction and Validation

While the synthesis and some reactions of this compound have been reported, detailed computational predictions and validations of its spectroscopic data are not widely published.

Although the infrared spectrum of this compound has been mentioned in the literature in the context of its synthesis, a comprehensive theoretical prediction of its vibrational frequencies for both Infrared (IR) and Raman spectroscopy is not available in the searched results. electronicsandbooks.comdtic.mil Such an analysis would typically involve Density Functional Theory (DFT) calculations to compute the harmonic frequencies and their corresponding intensities and activities, which are crucial for the interpretation of experimental spectra. A study on tris(chloromethyl)amine, a related compound, highlights the use of DFT for calculating and assigning vibrational modes, a methodology that would be applicable to this compound. researchgate.net

Table 1: Hypothetical Data Table for Calculated Vibrational Frequencies of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
Data not availableData not availableData not availableData not availableData not available

This table is for illustrative purposes only, as specific calculated data for this compound was not found.

There is a brief mention of the ¹⁹F NMR chemical shift of a related compound, but specific predicted NMR chemical shifts for the ¹³C and ¹⁹F nuclei of this compound are not available in the searched literature. researchgate.net The prediction of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method is a standard computational tool for confirming molecular structures. researchgate.net For the trifluoromethyl group, the ¹⁹F NMR chemical shift is a particularly sensitive probe of the local electronic environment.

Table 2: Hypothetical Data Table for Predicted NMR Chemical Shifts of this compound

NucleusPredicted Chemical Shift (ppm)Reference Compound
¹³CData not availableTMS
¹⁹FData not availableCFCl₃

This table is for illustrative purposes only, as specific predicted data for this compound was not found.

Advanced Spectroscopic and Analytical Characterization of Dichloro Trifluoromethyl Amine

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of Dichloro(trifluoromethyl)amine by probing its fundamental vibrational modes. Due to the absence of experimental spectra in the public domain, theoretical calculations, such as Density Functional Theory (DFT), are employed to predict the vibrational frequencies. researchgate.netdtic.mildtic.mil These computational methods allow for the assignment of specific vibrational motions to observed spectral bands. hopto.orgyoutube.com

The vibrational modes of this compound are expected to be dominated by the stretching and bending of its constituent bonds: C-F, C-N, N-Cl, and the internal vibrations of the trifluoromethyl group. The C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1000-1200 cm⁻¹ region. researchgate.net The N-Cl stretching vibrations are expected at lower frequencies, generally in the 600-800 cm⁻¹ range. Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. libretexts.org

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Activity
C-F Symmetric Stretch ~1150 Strong Active
C-F Asymmetric Stretch ~1250 Very Strong Active
C-N Stretch ~950 Medium Active
N-Cl Symmetric Stretch ~700 Medium Strong, Polarized
N-Cl Asymmetric Stretch ~750 Strong Active, Depolarized
CF3 Deformation ~600 Medium Active
NCl2 Scissoring ~350 Medium Active
CF3 Rocking ~500 Medium Active

Note: The data in this table is hypothetical and based on theoretical calculations and comparison with similar molecules. researchgate.netdtic.milresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the precise determination of the molecular structure of this compound in solution.

Comprehensive ¹⁹F NMR Studies of the Trifluoromethyl Group

¹⁹F NMR is particularly informative for fluorinated compounds. The trifluoromethyl group in this compound is expected to exhibit a single resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this resonance provides insight into the electronic environment of the CF3 group. nih.gov The electronegative nitrogen and chlorine atoms are expected to deshield the fluorine nuclei, resulting in a downfield chemical shift compared to trifluoromethane. The chemical shift is also sensitive to the solvent used. nih.gov

Based on data for similar compounds, the ¹⁹F chemical shift for this compound is predicted to be in the range of -60 to -80 ppm relative to CFCl₃. rsc.orgucsb.edu High-resolution measurements might reveal coupling to the ¹⁴N nucleus, which would lead to a broadening of the signal, or coupling to the less abundant ¹⁵N isotope, which would result in small satellite peaks.

Advanced ¹³C and ¹⁵N NMR Techniques for Molecular Backbone Analysis

¹³C and ¹⁵N NMR spectroscopy provide further details about the carbon-nitrogen backbone of the molecule.

The ¹³C NMR spectrum is expected to show a single resonance for the trifluoromethyl carbon. This signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon will be influenced by the attached nitrogen and fluorine atoms. nih.gov

¹⁵N NMR spectroscopy directly probes the nitrogen atom. The chemical shift of the nitrogen in this compound would be significantly affected by the two directly attached chlorine atoms and the trifluoromethyl group. Theoretical calculations are essential for the accurate prediction of ¹⁵N chemical shifts. researchgate.netresearchgate.net

Table 2: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹⁹F -65 to -75 (vs. CFCl₃) Singlet (or broadened by ¹⁴N) -
¹³C 120 - 130 (vs. TMS) Quartet ¹J(C-F) ≈ 280-300

Note: The data in this table is hypothetical and based on theoretical GIAO (Gauge-Including Atomic Orbital) calculations and known trends for similar functional groups. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion is expected to proceed through the cleavage of the weakest bonds. Likely fragmentation pathways for this compound would involve the loss of a chlorine radical (Cl•), a fluorine radical (F•), or the entire trifluoromethyl radical (CF₃•). The relative abundance of the fragment ions provides information about their stability. libretexts.orgwhitman.edu

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Possible Neutral Loss
153/155/157 [CF₃NCl₂]⁺• (Molecular Ion) -
118/120 [CF₃NCl]⁺ Cl•
99 [CF₃N]⁺• Cl₂
85/87 [NCl₂]⁺ CF₃•
69 [CF₃]⁺ NCl₂•

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹⁴N, ¹⁹F, ³⁵Cl, ³⁷Cl). The data is predictive, based on common fragmentation patterns of halogenated and trifluoromethyl compounds. libretexts.orglibretexts.orgwhitman.edu

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating this compound from complex mixtures and for detecting it at trace levels. The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the column. The retention time of this compound would be characteristic of the specific GC conditions used (e.g., column type, temperature program, carrier gas flow rate).

Following separation by GC, the compound enters the mass spectrometer, which provides a mass spectrum for identification. The combination of a unique retention time and a characteristic mass spectrum allows for highly selective and sensitive analysis. This technique is crucial for assessing the purity of synthesized this compound and for its detection in various matrices.

Advanced Techniques for Electronic and Surface Characterization (e.g., Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES) is an advanced technique that can provide valuable information about the electronic structure of this compound. By irradiating the molecule with high-energy photons, electrons are ejected, and their kinetic energies are measured. This data can be used to determine the binding energies of the electrons in the different molecular orbitals.

The photoelectron spectrum of this compound would show distinct bands corresponding to the ionization from the lone pair orbitals of the nitrogen and chlorine atoms, as well as from the C-F, C-N, and N-Cl bonding orbitals. Theoretical calculations are instrumental in assigning the observed bands to specific molecular orbitals. researchgate.net This information is crucial for understanding the molecule's reactivity and chemical properties.

Chemical Transformations and Derivatization Studies of Dichloro Trifluoromethyl Amine Analogues

Synthesis and Reactivity of Related Trifluoromethylamines

The synthesis and reactivity of trifluoromethylamines are of significant interest due to the unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.

Academic Research on (Trifluoromethyl)amine Synthesis and Reactivity

Academic research has yielded a variety of methods for the synthesis of α-trifluoromethylated amines. A powerful and operationally simple approach involves the use of trifluoroacetic anhydride, which has demonstrated a broad substrate scope and is amenable to scale-up. researchgate.net Another versatile strategy is the metal-free trifluoromethylation of nitroalkanes using Umemoto's reagent. organic-chemistry.org

Recent advancements include the development of a chiral-NHC-catalyzed highly diastereo- and enantioselective dearomatizing double Mannich reaction of isoquinolines, providing a straightforward route to substituted tropane (B1204802) derivatives. researchgate.net Furthermore, transition metals have been employed to promote [2+2+2] cycloadditions for the synthesis of pyridine (B92270) rings. researchgate.net The enantioselective reduction of α-trifluoromethylated imines to chiral α-trifluoromethylated amines has been achieved with high yields and excellent enantioselectivities using a BINOL-derived boro-phosphate catalyst and catecholborane as a hydride source. organic-chemistry.org

The reactivity of trifluoromethylamines has also been a subject of study. It has been shown that while some trifluoromethylamines are sensitive to water, derivatives such as trifluoromethylamides, trifluoromethylsulfonamides, and bis(trifluoromethyl)amines exhibit greater stability. acs.org The α-trifluoromethyl amine motif can act as a bioisostere for an amide, with its basicity being modulated by the degree of fluorine substitution and neighboring functional groups. nih.gov

A notable synthetic method involves the desulfurinative fluorination of thiocarbamoyl fluorides using an excess of silver(I) fluoride (B91410) to produce trifluoromethylamines in high yields. acs.org This procedure offers the advantage of simple purification through filtration. acs.org

Investigation of Bis(trifluoromethyl)amine and Other Analogues

Bis(trifluoromethyl)amine, (CF₃)₂NH, is a colorless gas that serves as a valuable intermediate in the preparation of other fluorinated compounds. google.com An economical one-step process for its synthesis involves reacting hydrogen fluoride with cyanogen (B1215507), a cyanogen halide, or a cyanuric halide under anhydrous conditions at temperatures of at least 125°C. google.com

The bis(trifluoromethyl)amino group, N(CF₃)₂, is a perfluorinated analogue of the dimethylamino group but possesses vastly different electronic properties, as indicated by its positive Hammett constant (σp of +0.50 or +0.53) compared to the negative value for the dimethylamino group (-0.83). nih.gov Despite its low basicity, the nitrogen atom in the bis(trifluoromethyl)amino group can participate in weak hydrogen bonding. nih.gov

A key building block for introducing the (CF₃)₂N group is N,N-bis(trifluoromethyl)aminoacetonitrile, (CF₃)₂NCH₂CN, which can be synthesized in a single step from bromoacetonitrile (B46782) and K{N(CF₃)₂}. nih.gov This versatile compound provides access to various organic substance classes, including alkenes through Knoevenagel condensations and N-heterocycles and acid derivatives via addition reactions to the nitrile group. nih.gov For instance, it can be used to synthesize N,N-bis(trifluoromethyl)glycine. nih.gov

Derivatives of bis(trifluoromethyl)amine can undergo degradation in strong acidic and basic media at elevated temperatures to form non-persistent compounds. nih.gov

Structural and Electronic Modifications of Dichloro(trifluoromethyl)amine

The reactivity of this compound can be significantly altered by modifying its structural and electronic properties, primarily through halogen substitution and the exploration of related perfluorinated nitrogen compounds.

Impact of Halogen Substitution (e.g., CF₃NBr₂, CF₃NF₂) on Reactivity

The substitution of chlorine atoms in this compound with other halogens such as bromine or fluorine is expected to have a profound impact on the compound's reactivity. While specific experimental data for CF₃NBr₂ and CF₃NF₂ is not extensively detailed in the provided search results, the principles of electronegativity and bond strength in related N-F compounds can offer insights. N-F fluorinating agents are known for their utility and ease of handling. nih.gov The reactivity, or fluorinating power, of these agents can be tuned by the substituents on the nitrogen-containing nucleus. nih.gov For example, the fluorination efficiency of N-fluoro-2-pyridone was found to be higher than that of perfluoro-N-fluoropiperidine. nih.gov Similarly, N-fluoro-N-alkyl-p-toluenesulfonamides have been shown to be effective fluorinating agents for carbanions. nih.gov It can be inferred that replacing chlorine with the more electronegative fluorine in CF₃NCl₂ to form CF₃NF₂ would likely increase the electrophilicity of the nitrogen and potentially enhance its reactivity as a source of "F+". Conversely, substitution with the less electronegative bromine to form CF₃NBr₂ might alter the reaction pathways, possibly favoring radical reactions.

Exploration of Perfluorinated Nitrogen Compounds with Similar Structural Motifs

The study of perfluorinated nitrogen compounds with structural similarities to this compound provides a broader context for understanding its chemistry. Perfluoropyridine (PFPy) is a notable example, exhibiting high reactivity towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing nature of the fluorine atoms. nih.govresearchgate.net The synthesis of PFPy is typically achieved by heating pentachloropyridine (B147404) with anhydrous potassium fluoride. nih.govresearchgate.net

Another class of related compounds is fluorinated cyclophosphazenes. These are synthesized by reacting hexachlorocyclophosphazene with sodium alcoholates of fluorinated alcohols. tandfonline.com The resulting fluorinated cyclophosphazenes are soluble in supercritical CO₂ and can be used for creating hydrophobic coatings on textiles. tandfonline.com

The incorporation of fluorine into nitrogen heterocycles is a significant area of research in medicinal chemistry, as it can enhance metabolic stability, bioavailability, and protein-ligand interactions. ekb.eg Trifluoromethylpyridines (TFMPs) are particularly important in the agrochemical and pharmaceutical industries, with synthesis methods including chlorine/fluorine exchange from trichloromethylpyridine or building the pyridine ring from a trifluoromethyl-containing precursor. nih.gov

Comparative Mechanistic Analyses Between this compound and its Derivatives

Detailed comparative mechanistic analyses between this compound and its derivatives are crucial for understanding their differing reactivities. Computational studies on the reactions of dimethylamine (B145610) with difluorophosphines, CX₃PF₂ (where X = F, Cl), reveal significant differences based on the halogen. The reaction with CCl₃PF₂ yields the thermodynamically controlled product, chloroform, whereas the analogous pathway for CF₃PF₂ to form fluoroform is hindered by a substantial reaction barrier in the gas phase. researchgate.net This highlights how the stability of the potential leaving group (CCl₃⁻ vs. CF₃⁻) dramatically influences the reaction mechanism.

While direct mechanistic comparisons for CF₃NCl₂ versus its bromo and fluoro analogues were not found in the provided search results, the principles observed in the phosphine (B1218219) study are likely applicable. The greater stability of the CCl₃⁻ anion compared to CF₃⁻ facilitates the reaction for the chloro-substituted phosphine. researchgate.net By extension, the nature of the halogen atoms attached to the nitrogen in CF₃NX₂ would similarly influence the stability of intermediates and transition states in its reactions, thereby dictating the preferred mechanistic pathways. For instance, reactions involving heterolytic cleavage of the N-X bond would be highly dependent on the electronegativity and polarizability of X.

Strategic Applications of Dichloro Trifluoromethyl Amine in Organic Synthesis Research

Utilization as a Reagent for Selective Chlorination and Trifluoromethylation

Development of New Synthetic Methodologies Featuring Dichloro(trifluoromethyl)amine as a Key Intermediate

The development of new synthetic methodologies often hinges on the unique reactivity of key intermediates. At present, there are no widely reported synthetic methodologies where this compound serves as a key intermediate. Research in organofluorine chemistry continues to evolve, but the focus has been on other reactive species and synthetic pathways.

Catalyst Design and Evaluation Incorporating this compound Scaffolds

Catalyst design is a sophisticated field that often incorporates specific structural motifs to influence reactivity and selectivity. A review of the available literature does not indicate that this compound has been used as a scaffold in the design and evaluation of new catalysts. Catalysis research in fluorination and trifluoromethylation has explored various ligand and metal combinations, but scaffolds derived from this compound are not mentioned.

Stereoselective and Regioselective Transformations Mediated by this compound

Achieving stereoselectivity and regioselectivity is a paramount goal in modern organic synthesis. There is a lack of published research demonstrating the use of this compound to mediate such selective transformations. The factors that would govern its selectivity, such as its steric and electronic properties in the context of a substrate and catalyst system, have not been explored in the available literature.

Future Research Directions and Emerging Frontiers in Dichloro Trifluoromethyl Amine Chemistry

Exploration of Uncharted Reactivity and Reaction Classes

The confluence of a trifluoromethyl group and two chlorine atoms on a single nitrogen atom suggests a rich and complex reactivity profile for dichloro(trifluoromethyl)amine that remains largely untapped. Future research is expected to focus on harnessing this unique chemical nature.

Radical-Mediated Transformations: The N-Cl bond is known for its capacity to undergo homolytic cleavage to generate N-centered radicals. Drawing parallels from the Hofmann-Löffler reaction, where N-haloammonium ions lead to the formation of cyclic amines, Cl₂NCF₃ could serve as a precursor to the trifluoromethylamino radical (•NCF₃Cl) or the trifluoromethylnitrene radical (CF₃-N:). These highly reactive intermediates could be employed in intramolecular C-H amination reactions to synthesize novel trifluoromethylated heterocycles, which are valuable scaffolds in medicinal chemistry.

Electrophilic Amination and Amidochlorination: The strong electron-withdrawing effect of the CF₃ group is predicted to render the nitrogen atom in Cl₂NCF₃ highly electrophilic. This opens the possibility of using it as a reagent for the direct "trifluoromethylamination" of nucleophiles. Furthermore, its reaction with unsaturated systems like alkenes and alkynes could proceed via an amidochlorination pathway, simultaneously introducing a chlorine atom and a -N(Cl)CF₃ or -NCF₃ group across the double or triple bond. Exploring the scope and mechanism of these potential reactions represents a significant frontier.

Pericyclic Reactions: The potential for Cl₂NCF₃ to participate in pericyclic reactions, such as [2+2] or [4+2] cycloadditions with dienes or other unsaturated partners, is another area ripe for investigation. Such reactions would provide direct routes to complex nitrogen-containing, fluorinated cyclic systems that are otherwise difficult to access.

Integration into Flow Chemistry and Sustainable Synthetic Methodologies

The probable instability and high reactivity of this compound make it an ideal candidate for integration into modern synthetic platforms that prioritize safety and sustainability.

Continuous Flow Synthesis: Flow microreactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic or rapid reactions involving hazardous reagents beilstein-journals.orgnih.gov. A key future direction will be the development of a continuous-flow process for the in situ generation and immediate consumption of Cl₂NCF₃. This "generate-and-quench" strategy would circumvent the need to isolate the potentially unstable compound, thereby enhancing safety and enabling its use on a larger scale nih.gov. Such a setup would be invaluable for exploring its reactivity with a wide range of substrates in a controlled and efficient manner.

Photocatalysis and Electrosynthesis: Sustainable methods like visible-light photocatalysis are transforming organofluorine chemistry by enabling reactions under mild conditions beilstein-journals.org. Future work could explore the photocatalytic activation of Cl₂NCF₃. For instance, light-induced homolysis of the N-Cl bond could generate N-centered radicals for subsequent reactions, avoiding the need for harsh thermal conditions or chemical initiators. Similarly, electrosynthesis could provide a reagent-free method for triggering the redox chemistry of Cl₂NCF₃, further aligning its application with the principles of green chemistry.

TechnologyPotential Application for this compoundKey Advantages
Flow Microreactors In situ generation and immediate use of Cl₂NCF₃Enhanced safety, precise reaction control, improved scalability, safe handling of hazardous materials beilstein-journals.orgnih.gov.
Visible-Light Photocatalysis Mild generation of N-centered radicals from N-Cl bondsUse of renewable energy, ambient reaction conditions, high selectivity beilstein-journals.org.
Electrosynthesis Controlled redox reactions to initiate transformationsAvoids stoichiometric chemical oxidants/reductants, high atom economy.

Computational Chemistry-Driven Discovery of Novel this compound Transformations

Given the challenges associated with handling highly reactive fluorinated and chlorinated compounds, in silico methods are indispensable for guiding experimental design and ensuring safety.

Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations will be pivotal in understanding the fundamental properties of Cl₂NCF₃. Key areas for computational investigation include the determination of N-Cl and N-C bond dissociation energies, mapping the molecular electrostatic potential to identify reactive sites, and predicting its thermodynamic stability. These theoretical insights can preemptively identify the most promising reaction pathways and flag potential decomposition routes.

Mechanism Elucidation and Catalyst Design: Computational modeling can be used to map the potential energy surfaces of hypothetical reactions involving Cl₂NCF₃. For example, DFT studies could elucidate the transition states and reaction intermediates for its addition to alkenes, helping to distinguish between radical, ionic, or concerted mechanisms. This knowledge is crucial for optimizing reaction conditions and, where applicable, designing catalysts that can steer the reaction toward a desired outcome with high selectivity. Such computational foresight has been successfully applied to understand the decomposition of dichloramine and the reactivity of other complex fluorinated amines nih.govnih.gov.

Advanced Analytical Techniques for Real-Time Reaction Monitoring

The anticipated high reactivity of this compound necessitates the use of advanced process analytical technology (PAT) to monitor its reactions in real time.

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for tracking the concentration of reactants, intermediates, and products without the need for sampling. For reactions involving Cl₂NCF₃, ¹⁹F NMR spectroscopy will be particularly powerful for monitoring the fate of the trifluoromethyl group, providing invaluable kinetic and mechanistic data.

Chemical Probe Techniques: For complex reaction mixtures or trace-level detection, the development of specialized chemical probe techniques could be explored. These methods involve introducing a molecule that reacts selectively and rapidly with a specific reactive species (e.g., a radical intermediate derived from Cl₂NCF₃) to form a stable, easily quantifiable product d-nb.inforesearchgate.netcopernicus.orgcopernicus.orgresearchgate.net. This approach can provide quantitative data on the steady-state concentration and lifetime of transient species that are otherwise invisible to conventional spectroscopic methods.

Analytical TechniqueInformation ProvidedRelevance to Cl₂NCF₃ Chemistry
In Situ ¹⁹F NMR Quantitative tracking of CF₃-containing speciesDirect monitoring of reactant consumption and product formation.
In Situ FTIR/Raman Vibrational information on functional groupsMonitoring of N-Cl bond cleavage and formation of new bonds.
Mass Spectrometry Identification of intermediates and productsElucidation of reaction pathways and byproducts, especially in flow systems.
Chemical Probes Quantification of short-lived reactive speciesMeasuring concentrations of radical or nitrene intermediates researchgate.netcopernicus.org.

Potential for this compound in Material Science Precursor Development

The unique combination of nitrogen, chlorine, and fluorine atoms suggests that Cl₂NCF₃ could serve as a valuable precursor for advanced materials with specialized properties.

High-Energy-Density Materials (HEDMs): N-haloamines are recognized as energetic functional groups mdpi.com. The high positive heat of formation often associated with molecules containing multiple N-halogen bonds, combined with the density imparted by the CF₃ group, makes Cl₂NCF₃ an intriguing candidate for investigation as a component of energetic materials or propellants nih.govpurdue.edu. Its decomposition would likely release a significant amount of energy and gaseous products.

Fluorinated Polymer Synthesis: The trifluoromethyl group is a key component in high-performance polymers, imparting properties such as thermal stability, chemical resistance, and hydrophobicity doi.org. The reactive N-Cl bonds in Cl₂NCF₃ could be utilized to initiate polymerization or to graft the N-CF₃ moiety onto existing polymer backbones. This could lead to the development of new specialty polymers, coatings, or surface modifiers with tailored properties for applications in aerospace, electronics, or biomedicine. Research into using trifluoromethyl-containing acrylamides for polymer creation highlights the interest in such functional materials doi.org.

Q & A

Q. What are the recommended safety protocols for handling Dichloro(trifluoromethyl)amine in laboratory settings?

Researchers must wear PPE (protective goggles, gloves, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis.

Q. How can this compound be synthesized, and what are the critical reaction parameters?

A common method involves chlorination and fluorination of pyridine derivatives. For example, reacting 2,6-dichloropyridine with trifluoromethylating agents (e.g., CF₃Cu) at 300–500°C in the presence of iron fluoride catalysts yields this compound. Key parameters include:

  • Catalyst : Iron fluoride (FeF₃) enhances fluorination efficiency.
  • Temperature : High temperatures (>300°C) drive the reaction but require pressurized reactors.
  • Purity : Post-synthesis purification via fractional distillation or column chromatography is critical .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • NMR : ¹⁹F NMR identifies trifluoromethyl group environments (δ −60 to −70 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 215.96 for C₃HCl₂F₃N).
  • IR Spectroscopy : Bands at 1,150–1,250 cm⁻¹ confirm C-F stretching .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution and oxidation reactions?

The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic substitution (e.g., SNAr), directing reactivity to the para position. Oxidation studies show the amine group forms nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), while the trifluoromethyl group remains inert. Computational studies (DFT) reveal lowered LUMO energy at the amine site, favoring electrophilic attacks .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10–50 μM in enzyme inhibition assays) may arise from:

  • Solvent effects : DMSO vs. aqueous buffers alter solubility and activity.
  • Assay conditions : pH-dependent protonation of the amine group affects binding.
  • Purity : Trace impurities (e.g., dichloro byproducts) can skew results. Validated HPLC methods (C18 column, 0.1% TFA mobile phase) are recommended for quality control .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cytochrome P450. Key findings:

  • Hydrogen bonding : The amine group interacts with active-site residues (e.g., Asp301 in CYP3A4).
  • Hydrophobic interactions : The trifluoromethyl group binds to nonpolar pockets, enhancing affinity.
  • Free energy calculations (MM-PBSA) : Predict ΔG values within ±1.5 kcal/mol of experimental data .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time.
  • Catalyst recycling : FeF₃ immobilized on silica gel retains >90% activity after five cycles.
  • In-line analytics : FTIR monitors reaction progress in real time .

Q. What are the best practices for stabilizing this compound in long-term storage?

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Moisture control : Use molecular sieves (3Å) in sealed containers.
  • Stability data : Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months .

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